1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-methyl-3-[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]urea
Overview
Description
1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-methyl-3-[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]urea is a complex organic compound that belongs to the class of heterocyclic compounds. It contains both oxadiazole and triazole rings, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of significant interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-methyl-3-[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]urea typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with 3-methylbenzoyl chloride to form the oxadiazole ring. This intermediate is then reacted with methyl isocyanate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-methyl-3-[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the oxadiazole or triazole rings.
Scientific Research Applications
1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-methyl-3-[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-methyl-3-[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]urea involves its interaction with specific molecular targets. The compound can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole derivatives: Known for their antimicrobial and anticancer activities.
1,2,4-triazole derivatives: Widely studied for their antifungal and antiviral properties.
Uniqueness
1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-methyl-3-[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]urea is unique due to the combination of both oxadiazole and triazole rings in its structure. This dual functionality enhances its biological activity and broadens its range of applications compared to compounds containing only one of these rings.
Properties
IUPAC Name |
1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-methyl-3-[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c1-4-12-19-20-13(25-12)9-23(3)16(24)18-15-17-14(21-22-15)11-7-5-6-10(2)8-11/h5-8H,4,9H2,1-3H3,(H2,17,18,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWACCPBNYZVCBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(C)C(=O)NC2=NNC(=N2)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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